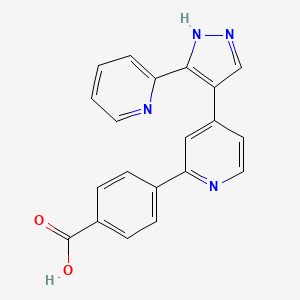

4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-(3-(ピリジン-2-イル)-1H-ピラゾール-4-イル)ピリジン-2-イル)安息香酸は、複数の芳香環と官能基を含む複雑な構造を持つ有機化合物です。

2. 製法

合成経路と反応条件

4-(4-(3-(ピリジン-2-イル)-1H-ピラゾール-4-イル)ピリジン-2-イル)安息香酸の合成は、通常、複数段階の有機反応を伴います。反応条件には、通常、触媒、溶媒、特定の温度と圧力設定が含まれており、目的の生成物を高い収率と純度で得ることが保証されます .

工業的生産方法

工業的な環境では、この化合物の生産には、大規模なバッチ反応または連続フロープロセスが用いられることがあります。方法の選択は、コスト、効率、環境への影響などの要因によって異なります。 工業的生産では、収率を最大化し、廃棄物を最小限に抑えるために、反応条件の最適化が必要となることが多いです .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)benzoic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction conditions to maximize yield and minimize waste .

化学反応の分析

反応の種類

4-(4-(3-(ピリジン-2-イル)-1H-ピラゾール-4-イル)ピリジン-2-イル)安息香酸は、以下のようなさまざまな化学反応を起こす可能性があります。

酸化: この反応は、酸素の付加または水素の除去を伴い、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いることがよくあります。

還元: この反応は、水素の付加または酸素の除去を伴い、通常、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用います。

一般的な試薬と条件

これらの反応で用いられる一般的な試薬には、以下のものがあります。

酸化剤: 過マンガン酸カリウム、三酸化クロム

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム

求核剤: ハロゲン、アミン、チオール

温度、圧力、溶媒の選択などの反応条件は、目的の生成物を得るために重要です。 たとえば、酸化反応は、高温と酸性条件を必要とする場合がありますが、還元反応は通常、穏やかな条件下で行われます .

主要な生成物

これらの反応から生成される主な生成物は、用いる特定の試薬と条件によって異なります。 たとえば、安息香酸部分の酸化は、カルボン酸またはケトンを生じる可能性がありますが、ピラゾール環の還元は、アミンまたはアルコールを生じる可能性があります .

科学的研究の応用

4-(4-(3-(ピリジン-2-イル)-1H-ピラゾール-4-イル)ピリジン-2-イル)安息香酸は、以下のようないくつかの科学研究における応用があります。

化学: より複雑な分子や材料を合成するためのビルディングブロックとして使用されます。

生物学: 生化学的アッセイにおけるリガンドとしての可能性や、生物学的プロセスを研究するためのプローブとしての可能性について調査されています。

医学: 抗炎症作用、抗癌作用、抗菌作用などの潜在的な治療効果について調査されています。

作用機序

4-(4-(3-(ピリジン-2-イル)-1H-ピラゾール-4-イル)ピリジン-2-イル)安息香酸の作用機序には、特定の分子標的や経路との相互作用が含まれます。たとえば、医療用途では、酵素や受容体に結合し、その活性を調節することで、治療効果をもたらす可能性があります。 正確な分子標的と経路は、特定の用途と状況によって異なります .

類似化合物との比較

類似化合物

類似化合物には、以下のものがあります。

- 4-(ピリジン-4-イル)安息香酸

- 3-(1H-ピラゾール-4-イル)安息香酸

- 4-(キノリン-2-イル)安息香酸

独自性

4-(4-(3-(ピリジン-2-イル)-1H-ピラゾール-4-イル)ピリジン-2-イル)安息香酸は、複数の芳香環と官能基の組み合わせにより、独特の化学的および生物学的特性を持つため、ユニークです。 この独自性は、さまざまな研究や産業における応用のための貴重な化合物となっています .

特性

IUPAC Name |

4-[4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridin-2-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O2/c25-20(26)14-6-4-13(5-7-14)18-11-15(8-10-22-18)16-12-23-24-19(16)17-3-1-2-9-21-17/h1-12H,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYZFSAJPAKLSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=NN2)C3=CC(=NC=C3)C4=CC=C(C=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-(4-methoxybenzyl)-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11830062.png)

![1,4-Butanediol, 2,3-bis[(trimethylsilyl)oxy]-, 1,4-dibenzoate, (2R,3R)-](/img/structure/B11830065.png)

![(1R,6S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11830079.png)

![N-[(3aR,4R)-3a-(2-bromoprop-2-enyl)-6-methoxy-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11830083.png)

![Benzene, 1-[[3-chloro-4-(2-iodoethyl)phenyl]thio]-3-(phenylmethoxy)-](/img/structure/B11830087.png)

![tert-Butyl (3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11830110.png)

![2-([1,1'-Biphenyl]-3-yl)-4H-1-benzopyran-4-one](/img/structure/B11830127.png)

![Indeno[2,1-b]pyran, 4-butyl-2-phenyl-](/img/structure/B11830128.png)